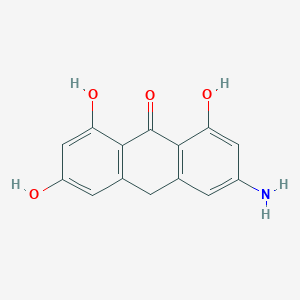methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 916760-02-6](/img/structure/B15171202.png)
N-{[(4,6-Dimethoxypyrimidin-2-yl)amino](hydroxyamino)methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes pyrimidine, pyridine, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4,6-dimethoxy-2-aminopyrimidine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Agriculture: The compound may be used as a pesticide or herbicide, leveraging its biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is unique due to its combination of pyrimidine, pyridine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
916760-02-6 |
|---|---|
Formule moléculaire |
C14H15F3N6O6S |
Poids moléculaire |
452.37 g/mol |
Nom IUPAC |
1-(4,6-dimethoxypyrimidin-2-yl)-3-hydroxy-2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]sulfonylguanidine |
InChI |
InChI=1S/C14H15F3N6O6S/c1-27-8-6-9(28-2)20-12(19-8)21-13(22-24)23-30(25,26)10-7(14(15,16)17)4-5-18-11(10)29-3/h4-6,24H,1-3H3,(H2,19,20,21,22,23) |
Clé InChI |
ZGMPCNCREIQHNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=C(C=CN=C2OC)C(F)(F)F)NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


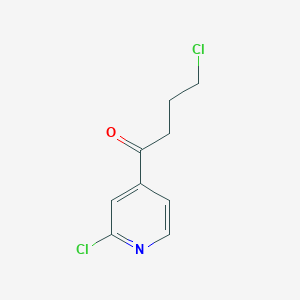
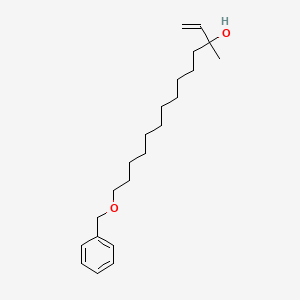
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
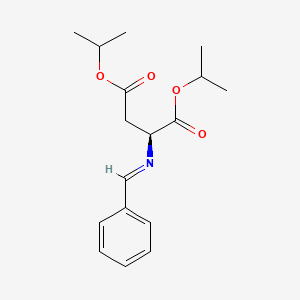
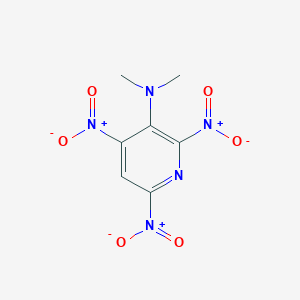
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
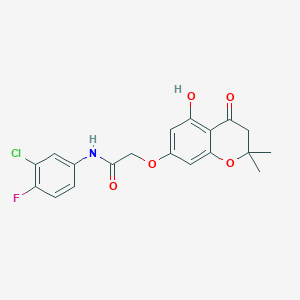
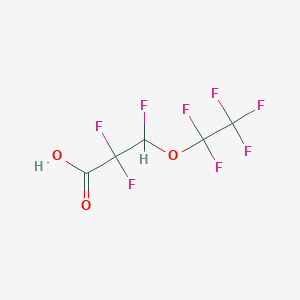
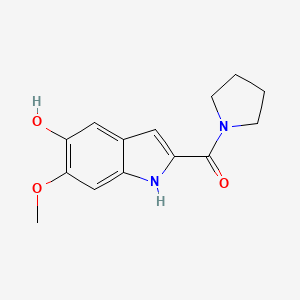
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
